![molecular formula C13H13ClN2O2 B3033707 (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one CAS No. 1142199-10-7](/img/structure/B3033707.png)
(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one
Overview
Description
(4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one, or CMDB-I, is a synthetic molecule with potential applications in scientific research. It is a small molecule that can be used to study biochemical and physiological processes in cells and organisms. CMDB-I has been used in a variety of lab experiments, and has shown potential as a therapeutic agent.
Scientific Research Applications
Facile Synthesis and Antioxidant Evaluation of Isoxazolones Isoxazolone derivatives, including (4E)-3-(Chloromethyl)-4-[4-(dimethylamino)-benzylidene]isoxazol-5(4H)-one, are known for their significant biological and medicinal properties. They serve as excellent intermediates for synthesizing a variety of heterocycles and are capable of undergoing several chemical transformations. A study by Laroum et al. (2019) highlights a facile and environmentally friendly procedure for preparing 4-arylmethylideneisoxazol-5(4H)-ones, which can be synthesized by reacting aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride catalyzed by K2CO3. This method is noted for its simplicity, cost-effectiveness, and wide applicability in chemical transformations (Laroum, Boulcina, Bensouici, & Debache, 2019).
Synthesis and Structural Properties of Isoxazoline Derivatives Another research conducted by Issac and Tierney (1996) focused on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, which are structurally related to isoxazoline compounds. This study provided insights into the conformation and structural properties of these compounds through high-resolution magnetic resonance spectra and ab initio calculations. The findings from this study contribute to the understanding of the structural aspects and potential applications of isoxazoline derivatives in various scientific fields (Issac & Tierney, 1996).
Pharmaceutical Impurities and Synthesis Methods Saini et al. (2019) reviewed novel methods of synthesizing pharmaceutical impurities of proton pump inhibitors, emphasizing the development and understanding of various impurities in anti-ulcer drugs like omeprazole. This review provides insights into the synthesis processes and the significance of these impurities in pharmaceutical research, highlighting the importance of continuous innovation in drug synthesis and quality control (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-16(2)10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)17/h3-7H,8H2,1-2H3/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYITTZMWROUXQW-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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